4-Chloro-3-fluoro-2-hydroxybenzoic acid is a halogenated derivative of benzoic acid characterized by the presence of chlorine and fluorine atoms, along with a hydroxyl functional group attached to the benzene ring. Its chemical formula is C₇H₄ClF O₃, and it has a CAS number of 1702676-05-8. This compound appears as a white to off-white crystalline solid and is soluble in organic solvents, making it useful in various chemical applications. It is primarily utilized in scientific research, particularly in organic synthesis and biological studies .
The synthesis of 4-Chloro-3-fluoro-2-hydroxybenzoic acid typically involves the halogenation of salicylic acid derivatives through electrophilic aromatic substitution. This method entails treating salicylic acid with sources of chlorine and fluorine under controlled conditions, often in the presence of a catalyst such as iron(III) chloride to facilitate the reaction.
The synthesis can be performed using several approaches:
The molecular structure of 4-Chloro-3-fluoro-2-hydroxybenzoic acid features:
The compound has the following structural data:
4-Chloro-3-fluoro-2-hydroxybenzoic acid can undergo various chemical transformations:
Common reagents used in these reactions include:
The mechanism of action for 4-Chloro-3-fluoro-2-hydroxybenzoic acid involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with active sites on enzymes or receptors, while the halogen atoms may participate in halogen bonding. These interactions can modulate protein activity, leading to various biological effects depending on the target molecule involved .
Relevant data indicates that this compound is classified as hazardous, with precautionary statements advising against inhalation and contact with skin or eyes .
4-Chloro-3-fluoro-2-hydroxybenzoic acid has several notable applications:
This compound's unique structure and reactivity make it valuable across various fields, highlighting its importance in both academic research and industrial applications.
4-Chloro-3-fluoro-2-hydroxybenzoic acid serves as a privileged multireactive building block for Heterocyclic-Oriented Synthesis (HOS) due to its orthogonal functional handles: carboxylic acid, phenolic hydroxyl, and strategically positioned halogen atoms. The synergistic reactivity of these groups enables sequential derivatization for constructing nitrogenous heterocycles essential in pharmaceutical chemistry. The chlorine atom at C4 undergoes nucleophilic aromatic substitution (SNAr) with amines or thiols, while the C3 fluorine facilitates electrophilic cyclization. Simultaneously, the ortho-hydroxybenzoic acid moiety participates in intramolecular esterification or acts as a directing group for metal-mediated cyclizations [2].
This building block enables efficient synthesis of 5-7 membered heterocycles such as benzimidazoles and benzodiazepinediones through resin-bound intermediates. The carboxylic acid group allows immobilization on Rink resin via amide linkage, followed by stepwise halogen displacement (e.g., with o-phenylenediamine derivatives), nitro group reduction, and thermal cyclization. The regiochemical hierarchy (Cl > F) ensures predictable substitution patterns, though attempts at 8-membered benzodiazocine formation remain challenging due to ring strain [2].
Table 1: HOS Pathways Enabled by 4-Chloro-3-fluoro-2-hydroxybenzoic Acid
Heterocycle Type | Key Reagents | Cyclization Trigger | Pharmacological Relevance |
---|---|---|---|
Benzimidazoles | o-Phenylenediamines | Acid-catalyzed dehydration | Kinase inhibitor scaffolds |
Benzotriazoles | Hydrazines/Nitrite | Oxidative cyclization | Antiviral agents |
Quinoxalinones | α-Amino acids | Microwave irradiation | Antibacterial compounds |
Benzo-diazepinediones | Amino esters | Thermal ring-expansion | CNS therapeutics |
Ortho-halogenation of benzoic acids demands precise chemodifferentiation to avoid symmetrical dihalogenation. Iridium-catalyzed C–H activation enables monoselective iodination at the ortho position relative to the carboxylic acid, even with substrates containing competing directing groups. Critical to this process is the use of [CpIrCl₂]₂ catalyst (3 mol%) with iodine monoacetate (generated *in situ from I₂/AgOAc) in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) solvent at ambient temperature [8].
The silver-mediated selectivity mechanism involves two key roles:
Table 2: Halogenation Selectivity Control Parameters
Variable | High Selectivity Conditions | Low Selectivity Conditions | Function |
---|---|---|---|
Silver additive | AgOAc (3.7 equiv) | None | Product deactivation/I₂ sink |
Solvent | HFIP | TFE/MeOH | Hydrogen-bonding mediation |
Iodine stoichiometry | 1.1 equiv | >2.0 equiv | Limits polyhalogenation |
Temperature | 23°C (ambient) | >40°C | Supports reversible C–H activation |
Transitioning batch synthesis of 4-chloro-3-fluoro-2-hydroxybenzoic acid to continuous flow systems addresses critical heat/mass transfer limitations. Traditional batch reactors exhibit unfavorable surface area/volume ratios (~5 m²/m³ at production scale vs. 100 m²/m³ in labs), causing thermal runaway risks during exothermic halogenation steps. Flow chemistry circumvents this via enhanced transport phenomena in millimeter-diameter tubing, enabling precise temperature control (±0.5°C) and residence times [3] [6].
Key scale-up strategies include:
A production-scale flow system (108 mL volume, 90 mL·min⁻¹ flow rate) achieves space-time yields of 4533 kg·m⁻³·day⁻¹ – twenty-fold higher than batch processes. For halogenation steps, optimal performance requires:
Table 3: Flow Reactor Scale-Up Performance Metrics
Parameter | Lab Scale (10 mL) | Pilot Scale (108 mL) | Scale-Up Factor |
---|---|---|---|
Production rate | 0.5 g·h⁻¹ | 61.2 g·h⁻¹ | 122× |
Space-time yield | 1200 kg·m⁻³·day⁻¹ | 4533 kg·m⁻³·day⁻¹ | 3.8× |
Temperature gradient | <1°C | <2°C | Maintained |
Residence time | 10 min | 10 min | Identical |
The carboxylic acid group in 4-chloro-3-fluoro-2-hydroxybenzoic acid serves as an anchoring point for macrocyclization via two strategic pathways:
Phase-Transfer Catalyzed Etherification:Under Williamson conditions (K₂CO₃/toluene, crown ether catalyst, 80°C), the phenolic hydroxyl couples with aryl halides like 2-chloro-5-trifluoromethylpyridine. Phase-transfer catalysts (18-crown-6 or tetrabutylammonium bromide) enhance solubility of inorganic bases, achieving >85% yield for diphenyl ether formation. Microwave assistance (150°C, 30 min) further accelerates this step, crucial for synthesizing herbicidal compounds like fomesafen analogs [5].
Cyclization via Traceless Linkers:
Critical limitation: Steric hindrance from the C3 fluorine impedes formation of 8-membered benzodiazocines due to transannular strain, favoring 5-7 membered rings. This selectivity is exploited in combinatorial libraries where the C3 fluorine acts as a conformational blocking group, directing cyclizations toward pharmacologically relevant 5-6 membered nitrogenous heterocycles [2].
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 92292-84-7
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2